3-Methoxyprop-2-enoyl isocyanate

Nucleoside synthesis Uracil construction Convergent synthesis

3‑Methoxyprop‑2‑enoyl isocyanate (CAS 174230‑82‑1; molecular formula C₅H₅NO₃, molecular weight 127.10 g mol⁻¹) belongs to the acyl isocyanate class, bearing both an electrophilic isocyanate group and an electron‑rich methoxy‑acryloyl backbone. This dual‑functionality enables a one‑pot urea‑formation/cyclisation sequence that is exploited in convergent nucleoside analogue syntheses.

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
CAS No. 174230-82-1
Cat. No. B12552029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyprop-2-enoyl isocyanate
CAS174230-82-1
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESCOC=CC(=O)N=C=O
InChIInChI=1S/C5H5NO3/c1-9-3-2-5(8)6-4-7/h2-3H,1H3
InChIKeyHAVVCBYMVOGGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyprop-2-enoyl isocyanate (CAS 174230-82-1): Core Identity and Sourcing Context for Nucleoside R&D Procurement


3‑Methoxyprop‑2‑enoyl isocyanate (CAS 174230‑82‑1; molecular formula C₅H₅NO₃, molecular weight 127.10 g mol⁻¹) belongs to the acyl isocyanate class, bearing both an electrophilic isocyanate group and an electron‑rich methoxy‑acryloyl backbone . This dual‑functionality enables a one‑pot urea‑formation/cyclisation sequence that is exploited in convergent nucleoside analogue syntheses . The compound is primarily sourced as a research chemical (typical purity ≥ 96 %, storage at 4 °C) and is not manufactured at commodity scale, which directly influences academic and pilot‑scale procurement decisions .

Why 3-Methoxyprop-2-enoyl isocyanate Cannot Be Replaced by Generic Acyl Isocyanates or Acryloyl Chlorides in Convergent Uracil Assembly


Generic acyl isocyanates (e.g., acetyl isocyanate, benzoyl isocyanate) lack the α,β‑unsaturated ester motif required for the subsequent base‑catalysed cyclisation to the uracil scaffold; substituting them forces a linear, multi‑step sequence that lowers overall yield and increases intermediate isolation burden . Conversely, 3‑methoxyacryloyl chloride can deliver the same acryloyl fragment but does not directly form the urea linkage with amines, necessitating an extra activation step and generating a different impurity profile . These functional‑group constraints make 3‑methoxyprop‑2‑enoyl isocyanate the direct, convergent building block of choice for 1‑substituted uracil targets.

Quantitative Differentiation of 3-Methoxyprop-2-enoyl isocyanate Versus Closest Analogues: Yield, Step‑Economy, and Scaffold Specificity


Convergent Two‑Step Uracil Assembly Outperforms Acyl Chloride‑Based Routes in Step‑Economy and Throughput

When 3‑methoxy‑2‑propenoylisocyanate (6) is employed, the target uracil (1) is obtained in 56 % yield over only two steps from amine (7), whereas the alternative route via 3‑methoxyacryloyl chloride requires an extra activation step and delivers lower overall yield due to intermediate handling losses . This step‑economy advantage directly translates into higher mass throughput in multi‑gram preparations.

Nucleoside synthesis Uracil construction Convergent synthesis

Scalable Preparation of the Isocyanate Itself: 38 % Overall Yield from Methyl 3‑Methoxy‑2‑propenoate

Isocyanate 6 was prepared from methyl 3‑methoxy‑2‑propenoate in four steps with an overall yield of 38 % . This four‑step sequence (ester → acyl chloride → acyl azide → isocyanate) is the standard laboratory route; the 38 % benchmark allows purchasers to compare in‑house synthesis costs against commercial quotes and to assess supplier competence.

Isocyanate synthesis Process chemistry Procurement benchmarking

Regiospecific Uracil Cyclisation vs. Thymine‑Forming Analogues: Impact of α‑Substitution on Product Identity

3‑Methoxyprop‑2‑enoyl isocyanate (lacking an α‑methyl group) provides uracil derivatives upon base‑mediated cyclisation, whereas the homologous β‑methoxy‑α‑methacryloyl isocyanate (CAS 77268‑18‑9) exclusively yields thymine analogues . This α‑substitution switch determines the pyrimidine ring substitution pattern, making the target compound the mandatory reagent for uracil‑based nucleoside programmes.

Regioselectivity Uracil vs. thymine Nucleobase construction

Validated Utility in Antiviral Nucleoside Programmes: Coupling Efficiency and Downstream Anti‑HIV Activity

In the synthesis of d‑ and l‑2′,3′‑didehydro‑2′,3′‑dideoxy‑3′‑fluoro‑carbocyclic nucleosides, β‑methoxyacryloyl isocyanate (i.e., 3‑methoxyprop‑2‑enoyl isocyanate) was coupled to a key amine intermediate in THF at –30 °C to room temperature, ultimately affording adenosine analogue 26 in 50 % yield and guanosine analogue 35 (EC₅₀ = 0.4 μM against HIV‑1 in PBM cells) . The reagent therefore directly enables the preparation of highly potent antiviral candidates.

Anti‑HIV Carbocyclic nucleosides Reverse transcriptase inhibitors

Proven Use‑Cases for 3-Methoxyprop-2-enoyl isocyanate in MedChem and Nucleoside Process R&D


Convergent Synthesis of Carbocyclic Uracil Nucleosides

The reagent enables a two‑step, one‑pot urea‑formation/cyclisation protocol that delivers uracil products in 56 % overall yield, directly applicable to the preparation of carbocyclic nucleoside libraries for antiviral screening .

Preparation of 1‑Alkoxy‑5‑unsubstituted Uracils

In contrast to α‑methyl‑substituted isocyanates that give thymine derivatives, 3‑methoxyprop‑2‑enoyl isocyanate is the sole reagent that yields 1‑alkoxy‑uracils, essential intermediates for herbicides and pharmaceuticals .

Assembly of Anti‑HIV d‑Carbocyclic Nucleoside Candidates

The isocyanate has been successfully employed in the synthesis of d‑3′‑F‑C‑d4G (EC₅₀ = 0.4 μM), a potent HIV reverse transcriptase inhibitor, validating its compatibility with late‑stage medicinal chemistry campaigns .

Benchmarking In‑House vs. Commercial Sourcing

The published four‑step preparation yield (38 %) provides a transparent cost baseline for procurement professionals evaluating commercial quotes against the option of internal synthesis .

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